molecular formula C16H18O6 B2998004 1-Naphthyl alpha-D-glucopyranoside CAS No. 208647-48-7

1-Naphthyl alpha-D-glucopyranoside

Cat. No.: B2998004
CAS No.: 208647-48-7
M. Wt: 306.314
InChI Key: CVAOQMBKGUKOIZ-LJIZCISZSA-N
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Description

Foundational Context in Glycoscience and Carbohydrate Biochemistry

Glycoscience is the study of the structure, function, and biology of carbohydrates, also known as glycans. These molecules are not only a primary source of energy but are also critical components of more complex structures like glycoproteins and glycolipids, which are integral to cell-cell recognition, signaling, and immune responses. Carbohydrate biochemistry focuses on the metabolic pathways of these molecules, including their synthesis and degradation.

A central aspect of carbohydrate metabolism is the enzymatic cleavage of glycosidic bonds—the linkages that connect monosaccharides to form larger polysaccharides or attach them to other molecules (aglycones). The enzymes responsible for this hydrolysis are called glycosidases or glycoside hydrolases. youtube.com These enzymes exhibit high specificity for the type of sugar, the linkage configuration (alpha or beta), and the aglycone moiety.

α-Glucosidase (EC 3.2.1.20) is a key enzyme that hydrolyzes the terminal, non-reducing 1,4-linked alpha-glucose residues to release a single glucose molecule. nih.gov This enzyme is found in the brush border of the small intestine and plays a crucial role in breaking down complex carbohydrates from the diet, such as starch and disaccharides, into absorbable monosaccharides like glucose. nih.govnih.gov Because of its direct role in glucose production, α-glucosidase is a major therapeutic target for managing conditions like type 2 diabetes mellitus. nih.gov Inhibitors of this enzyme can slow down carbohydrate digestion, thereby reducing the sharp increase in blood glucose levels after a meal. nih.govnih.gov

To study enzymes like α-glucosidase, researchers utilize synthetic substrates that, when hydrolyzed, produce a signal that can be easily measured. 1-Naphthyl alpha-D-glucopyranoside is one such synthetic substrate, designed to mimic natural substrates and allow for the precise measurement of α-glucosidase activity.

Historical Development of Aryl Glucosides as Biochemical Probes

The use of synthetic substrates has been pivotal in the advancement of enzymology. Aryl glycosides, which consist of a sugar molecule linked to an aromatic (aryl) group, have a long history as biochemical probes for detecting and quantifying glycosidase activity. The core principle behind their use is that the aglycone (the non-sugar part), when cleaved from the sugar by an enzyme, is a chromogenic or fluorogenic molecule that can be detected spectrophotometrically or fluorometrically.

Early and widely used examples include p-nitrophenyl (pNP) glycosides, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). nih.gov The hydrolysis of the colorless pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at around 400-405 nm. nih.govresearchgate.netsigmaaldrich.com This method provides a simple and reliable way to assay enzyme activity and screen for potential inhibitors. nih.gov

The development of other aryl glucosides, including those with naphthyl moieties, represents a refinement of this approach. The 1-naphthyl group, when released from this compound, can be detected through different analytical methods, sometimes offering advantages in sensitivity or allowing for detection in complex biological samples where background absorbance might be an issue.

It is important to distinguish these O-glycosides from aryl-C-glycosides, where the sugar is linked to the aromatic ring via a carbon-carbon bond. nih.gov Aryl-C-glycosides are of significant interest in medicinal chemistry due to their increased stability against enzymatic hydrolysis, making them potent enzyme inhibitors and drug candidates. nih.govrsc.org The study of O-glycoside substrates like this compound complements the research on C-glycoside inhibitors, as the former are essential tools for characterizing the enzymes that the latter are designed to target.

Rationale for Comprehensive Academic Investigation of this compound

The focused academic investigation of this compound is driven by its utility as a specific tool in biochemical and medical research. Its primary application is as a chromogenic or fluorogenic substrate for the detailed study of α-glucosidases and the screening of their inhibitors. chemimpex.comchemimpex.com

Key research applications include:

Enzyme Kinetics: By measuring the rate of hydrolysis of this compound at various substrate concentrations, researchers can determine fundamental kinetic parameters of α-glucosidase, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the enzyme's catalytic mechanism and efficiency. chemimpex.com

Screening for Inhibitors: The compound is extensively used in high-throughput screening assays to identify new α-glucosidase inhibitors from natural product extracts or synthetic chemical libraries. nih.gov Potential inhibitors are added to the enzymatic reaction, and a reduction in the rate of hydrolysis of this compound indicates inhibitory activity. nih.gov Such screening is a vital first step in the discovery of new drugs for managing diabetes. nih.gov

Characterization of New Enzymes: When a new enzyme with potential α-glucosidase activity is discovered, this compound can be used to confirm its substrate specificity and characterize its function. nih.gov

The importance of this research is underscored by the prevalence of metabolic diseases. Since α-glucosidase is a key enzyme in carbohydrate digestion, finding effective and safe inhibitors is a major goal in pharmaceutical development. nih.govyoutube.com The use of this compound provides a reliable and standardized method to advance this area of research, facilitating the development of new therapeutic strategies for metabolic disorders. chemimpex.comchemimpex.com

Compound Data

Table 1: Properties of this compound Note: Data for the beta-anomer or related structures is often more readily available and may be used as a close reference. The alpha-anomer is specified for its use with alpha-glucosidase.

PropertyValue
Synonyms 1-Naphthalenyl-α-D-glucopyranoside
Molecular Formula C₁₆H₁₈O₆
Molecular Weight 306.31 g/mol scbt.com
CAS Number 25320-79-0 (May refer to the beta-anomer in some databases) scbt.com
Appearance White to off-white powder or solid
Application Substrate for α-glucosidase assays chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Substrate Recognition and Kinetic Characterization of 1 Naphthyl Alpha D Glucopyranoside

1-Naphthyl alpha-D-glucopyranoside as a Substrate for Alpha-Glucosidases

This compound serves as a chromogenic substrate for α-glucosidases (EC 3.2.1.20), enzymes that catalyze the hydrolysis of terminal, non-reducing α-(1→4) linked glucose residues from various carbohydrates. Upon enzymatic cleavage, this compound releases α-glucose and 1-naphthol. The liberated 1-naphthol can then be coupled with a diazonium salt, such as Fast Blue B, to produce a distinctly colored azo dye. This colorimetric reaction allows for the spectrophotometric quantification of enzyme activity, making this substrate a valuable tool in biochemical assays and histochemical staining.

Glycoside hydrolases (GHs) are a broad class of enzymes that catalyze the cleavage of glycosidic bonds. cazypedia.org α-Glucosidases, a specific type of GH, exhibit a high degree of specificity for the glycone portion of their substrates, in this case, the α-D-glucose unit. nih.gov The enzyme's active site is structured to recognize and bind the glucose molecule in its specific α-anomeric configuration. This recognition is governed by a series of hydrogen bonds and hydrophobic interactions between the amino acid residues of the enzyme and the hydroxyl groups of the glucose ring.

The specificity is primarily directed at the terminal, non-reducing α-D-glucopyranosyl residue. While the enzyme is highly specific for the glucose moiety and its alpha-linkage, it can tolerate a wide variety of chemical structures for the aglycone (the non-sugar) portion. This promiscuity towards the aglycone part is what allows enzymes like α-glucosidase to act on a diverse range of natural and synthetic substrates, including oligosaccharides and synthetic chromogenic/fluorogenic glucosides like this compound.

In the study of α-glucosidase activity, various synthetic substrates are employed to facilitate easy detection of the enzymatic reaction. Besides this compound, the most commonly used chromogenic substrate is p-Nitrophenyl alpha-D-glucopyranoside (pNPG or pNPPG). megazyme.com Other substrates include fluorogenic compounds like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which offer higher sensitivity. mdpi.com

The choice of substrate depends on the specific requirements of the assay, such as sensitivity, pH range, and detection method. mdpi.com pNPG hydrolysis by α-glucosidase releases p-nitrophenol, a yellow-colored compound under alkaline conditions, which can be directly measured by absorbance at around 400-405 nm. mdpi.comsigmaaldrich.com This provides a continuous and straightforward assay. This compound requires a secondary coupling reaction to produce a measurable color, which can make the assay discontinuous or more complex. However, the resulting azo dye is intensely colored and stable, making it particularly useful for histochemical localization of enzyme activity.

The kinetic parameters of the enzyme can vary significantly depending on the aglycone moiety of the substrate. The electronic properties and steric bulk of the naphthyl group compared to the nitrophenyl group can influence the substrate's affinity for the active site (K_m) and the maximum rate of reaction (V_max).

Table 1: Comparison of Chromogenic and Fluorogenic Substrates for Glucosidase Assays
SubstrateProduct DetectedDetection MethodKey AdvantagesKey Disadvantages
1-Naphthyl α-D-glucopyranoside1-Naphthol (coupled to a diazonium salt)Colorimetry (Absorbance)Stable final color, suitable for histochemistry.Requires a secondary coupling reaction.
p-Nitrophenyl α-D-glucopyranoside (pNPG)p-NitrophenolColorimetry (Absorbance at ~405 nm)Direct, continuous assay; widely used. megazyme.comRequires alkaline pH for optimal color development.
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)4-MethylumbelliferoneFluorometry (Emission at ~450 nm)Very high sensitivity. mdpi.comRequires a fluorometer; more expensive.

Quantitative Enzyme Kinetic Investigations utilizing this compound

The enzymatic hydrolysis of substrates like this compound by α-glucosidase typically follows Michaelis-Menten kinetics. ipb.ac.id This model describes the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), and two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are determined by measuring the initial reaction rate at various concentrations of the substrate and fitting the data to the Michaelis-Menten equation. A common method for visualizing this data is the Lineweaver-Burk plot, which linearizes the Michaelis-Menten relationship. nih.govnih.gov While specific kinetic data for this compound is not extensively reported, numerous studies have determined these parameters for α-glucosidases from various sources using the analogous substrate, pNPG.

Table 2: Michaelis-Menten Kinetic Parameters for α-Glucosidase from Various Sources with p-Nitrophenyl α-D-glucopyranoside (pNPG)
Enzyme SourceK_m (mM)V_max (µmol/min/mg)
Saccharomyces cerevisiae0.431 - 4.07,768 - 35,740
Graptophyllum pictum extract inhibition study (control)0.0870.456 (mM/min)
Typha domingensis extract inhibition study (control)1.830.04 (mM/min)

Note: V_max values are highly dependent on enzyme purity and assay conditions, leading to significant variation in reported values. tci-thaijo.org

The rate of enzymatic hydrolysis of this compound is critically dependent on reaction conditions, primarily pH and temperature. Each α-glucosidase has an optimal pH and temperature at which it exhibits maximum activity. Deviations from these optima can lead to a significant decrease in reaction rate due to changes in the ionization state of active site residues or denaturation of the enzyme protein.

pH: Most α-glucosidases function optimally under slightly acidic to neutral conditions, with typical pH optima ranging from 4.5 to 7.0.

Temperature: Enzyme activity generally increases with temperature up to an optimum point, after which the enzyme begins to denature and activity rapidly declines. Optimal temperatures for α-glucosidases can vary widely, often between 37°C and 65°C.

For example, the α-glucosidase from Saccharomyces cerevisiae is often assayed at a pH of 6.8 and a temperature of 37°C. sigmaaldrich.com The stability of the enzyme under different conditions is also a crucial factor for its application in assays.

Elucidation of Enzymatic Reaction Mechanisms with this compound

The hydrolysis of the α-glycosidic bond in this compound by α-glucosidases proceeds via a double-displacement mechanism that results in a net retention of the anomeric configuration (the newly formed hydroxyl group on the glucose also has an α-configuration). cazypedia.org This mechanism involves two key steps and two essential carboxylic acid residues (aspartate or glutamate) in the enzyme's active site.

Glycosylation Step: One acidic residue acts as a general acid, protonating the glycosidic oxygen atom connected to the naphthyl group. Simultaneously, the other acidic residue acts as a nucleophile, attacking the anomeric carbon (C1) of the glucose molecule. This results in the cleavage of the glycosidic bond, the release of the aglycone (1-naphthol), and the formation of a covalent glycosyl-enzyme intermediate. youtube.com

Deglycosylation Step: A water molecule enters the active site. The first acidic residue (now acting as a general base) deprotonates the water molecule, activating it to attack the anomeric carbon of the glycosyl-enzyme intermediate. This breaks the covalent bond between the glucose and the enzyme, releasing α-glucose and regenerating the free enzyme for another catalytic cycle. cazypedia.orgyoutube.com

This mechanism involves the formation of an oxocarbenium ion-like transition state in both steps. khanacademy.org The use of substrates like this compound allows researchers to study this mechanism by monitoring the rate of product formation under various conditions, providing insights into the enzyme's catalytic power and specificity. nih.gov

Catalytic Hydrolysis Pathways of Glycosidic Bonds

The enzymatic breakdown of this compound is centered on the hydrolysis of its alpha-glycosidic bond, a reaction catalyzed by α-glucosidase enzymes. This process is crucial for cleaving the link between the glucose molecule (the glycone) and the 1-naphthol group (the aglycone). The hydrolysis of this glycosidic linkage is facilitated by glycoside hydrolases, which are highly specific enzymes that target particular bond configurations.

The generally accepted mechanism for α-glucosidase involves acid-base catalysis. Within the enzyme's active site, specific acidic and basic amino acid residues are strategically positioned. The reaction is initiated when an acidic residue donates a proton to the oxygen atom of the glycosidic bond. Concurrently, a basic residue activates a water molecule, which then acts as a nucleophile, attacking the anomeric carbon (C1) of the glucose unit. This concerted action destabilizes and ultimately cleaves the bond, resulting in the release of α-glucose and the aglycone, 1-naphthol. This catalytic process is highly dependent on the precise protonation state of the catalytic residues, making enzyme activity sensitive to pH.

Role of the Naphthyl Moiety in Enzyme-Substrate Interactions

While the glucose part of this compound is essential for recognition by α-glucosidase, the naphthyl moiety—the aglycone—plays a significant role in the substrate's binding and specificity. The active site of an α-glucosidase is not a simple pocket but a more complex cleft, often with distinct sub-sites for binding the glycone and the aglycone.

The naphthyl group, being a large, hydrophobic, and aromatic structure, influences how the substrate fits into the active site. This aglycone portion is typically accommodated in a specific pocket lined with hydrophobic amino acid residues. The interaction is stabilized by van der Waals forces and hydrophobic interactions between the naphthyl ring and the side chains of these amino acids. The shape, size, and hydrophobicity of this aglycone-binding pocket are key determinants of an enzyme's substrate specificity. The bulky nature of the naphthyl group can affect the rate of hydrolysis compared to substrates with smaller or less hydrophobic aglycones, as it must be properly oriented for the catalytic residues to act efficiently on the glycosidic bond.

Application in Enzyme Inhibitor Screening and Characterization

Development of Assays for Alpha-Glucosidase Inhibitors

This compound is a valuable tool in the discovery and characterization of α-glucosidase inhibitors, which are important in managing conditions like type 2 diabetes. Its utility lies in its role as a chromogenic and fluorogenic substrate in enzyme assays.

The principle of the assay is straightforward. When α-glucosidase hydrolyzes this compound, it releases 1-naphthol. While 1-naphthol itself is not colored, it can react with a specific colorimetric reagent, such as Fast Blue Salt B, in a coupling reaction to produce a distinctly colored azo dye. The intensity of the color produced is directly proportional to the amount of 1-naphthol released and, therefore, to the activity of the α-glucosidase enzyme.

To screen for inhibitors, the reaction is run in the presence of a test compound. If the compound inhibits the enzyme, the rate of hydrolysis of this compound decreases, leading to a reduced amount of 1-naphthol being released. This results in a lower color intensity compared to a control reaction without the inhibitor. By measuring the absorbance of the solution with a spectrophotometer, the percentage of enzyme inhibition can be precisely quantified. This method provides a reliable and high-throughput means to screen large libraries of compounds for potential α-glucosidase inhibitory activity. Additionally, the released naphthol can be detected by its fluorescence, offering an alternative and highly sensitive detection method.

Table 1: Assay for Alpha-Glucosidase Inhibitor Screening

ComponentRolePrinciple of Detection
α-Glucosidase EnzymeCatalyzes the hydrolysis of the substrate.
1-Naphthyl α-D-glucopyranoside SubstrateIs hydrolyzed to release 1-naphthol.
Test Compound Potential InhibitorReduces the rate of substrate hydrolysis if active.
Fast Blue Salt B Staining ReagentReacts with released 1-naphthol to form a colored azo dye.
Spectrophotometer Detection InstrumentMeasures the absorbance of the colored product to quantify enzyme activity.

Bioautographic Methods for Screening Inhibitory Compounds

Bioautography on thin-layer chromatography (TLC) plates is a powerful technique for identifying enzyme inhibitors within complex mixtures, such as plant extracts. nih.gov this compound (or its isomer, 2-naphthyl-α-D-glucopyranoside, which is also commonly used) is a key reagent in this method for detecting α-glucosidase inhibitors. nih.govnih.gov

The process begins with the separation of the components of a test mixture (e.g., a plant extract) on a TLC plate. nih.gov After the separation is complete, the plate is sprayed with a solution of the α-glucosidase enzyme and incubated to allow the enzyme to coat the plate. nih.gov Subsequently, the plate is sprayed with a solution containing this compound mixed with a visualizing agent like Fast Blue Salt B. nih.gov

In areas of the TLC plate where there are no inhibitory compounds, the enzyme is active and hydrolyzes the substrate. The released 1-naphthol then reacts with the Fast Blue Salt B to produce a uniform purple or reddish-brown background color across the plate. nih.gov However, at the locations (spots or bands) on the plate where an α-glucosidase inhibitor is present, the enzyme's activity is blocked. nih.gov Consequently, no 1-naphthol is released in these zones, and no colored dye is formed. These areas appear as clear or white spots against the colored background, directly indicating the presence and location of the inhibitory compounds. nih.gov This method is highly effective for the rapid screening of natural product extracts to pinpoint active compounds for further investigation. nih.govresearchgate.net

Table 2: TLC Bioautography Protocol for α-Glucosidase Inhibitors

StepProcedurePurposeObservation
1. Separation Apply extract to a TLC plate and develop in a suitable solvent system.To separate the chemical constituents of the mixture based on polarity.Separated spots/bands (usually invisible at this stage).
2. Enzyme Application Spray the dried TLC plate with an α-glucosidase solution.To evenly coat the plate with the target enzyme.Plate is wetted with the enzyme solution.
3. Incubation Incubate the plate for a specific time at an optimal temperature (e.g., 37°C).To allow potential inhibitors on the plate to interact with the enzyme.No visible change.
4. Substrate/Detection Spray the plate with a mixed solution of this compound and Fast Blue Salt B.To provide the substrate for the enzyme and the reagent for color development.A purple/brown background color develops across the plate.
5. Identification Observe the plate for areas lacking color.To identify the location of inhibitory compounds.White or clear spots appear where enzyme activity has been inhibited.

Biochemical Probing Applications in Glycobiology and Cellular Processes

Investigation of Glycosylation Events and Glycan Dynamics

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that influences a vast array of cellular processes. The dynamic nature of glycosylation necessitates methods for monitoring the activity of enzymes involved in glycan processing, such as glycoside hydrolases.

1-Naphthyl alpha-D-glucopyranoside serves as an effective tool for monitoring the hydrolysis of glycosidic bonds in various biological contexts. Its structure, comprising a glucose molecule linked to a 1-naphthyl group via an alpha-glycosidic bond, makes it a specific substrate for alpha-glucosidases. The enzymatic cleavage of this bond releases glucose and 1-naphthol.

The principle behind its use lies in the distinct properties of the intact molecule versus its hydrolysis products. This compound itself is non-fluorescent. However, upon enzymatic hydrolysis, the liberated 1-naphthol is a fluorescent compound. This transition from a non-fluorescent substrate to a fluorescent product allows for the sensitive detection of alpha-glucosidase activity. By measuring the increase in fluorescence over time, researchers can quantify the rate of glycoside hydrolysis. This technique is particularly valuable for studying enzyme kinetics and for screening potential inhibitors of alpha-glucosidases, which are of significant interest in the context of metabolic disorders. While direct studies detailing the in-vivo hydrolysis of this compound are not extensively documented, research on the closely related compound 2-Naphthyl-alpha-D-glucopyranoside has shown it to be a substrate for α-glucosidase, with the release of fluorescent 2-naphthol upon hydrolysis.

The metabolism of carbohydrates is a central pillar of cellular bioenergetics. Understanding the pathways through which carbohydrates are processed is crucial for comprehending both normal physiology and disease states. This compound can be employed as a probe to investigate aspects of carbohydrate metabolism, particularly those involving alpha-glucosidases. These enzymes are involved in the breakdown of complex carbohydrates into glucose, which can then enter glycolysis.

By introducing this compound into a biological system, such as a cell lysate or a purified enzyme preparation, researchers can assess the capacity of that system to process alpha-glucosides. The rate of 1-naphthol production, monitored via its fluorescence, provides a direct measure of the enzymatic activity responsible for this step in carbohydrate breakdown. This approach can be used to compare metabolic activities across different cell types, tissues, or disease states. For instance, altered alpha-glucosidase activity is implicated in certain metabolic disorders, and this compound could be used to screen for such alterations.

A study on the metabolism of the related compound, 1-naphthyl-beta-D-glucoside, in mice revealed that it is hydrolyzed in vivo, and the released 1-naphthol is subsequently metabolized into sulfate and glucuronide conjugates before excretion. This suggests a potential metabolic fate for the 1-naphthol released from this compound in a whole-organism context.

Utilization as a Fluorescent Reporter for Enzyme Activity

The use of fluorogenic substrates has revolutionized the study of enzyme kinetics, offering high sensitivity and the ability to perform real-time measurements. This compound is an exemplary fluorogenic reporter for alpha-glucosidase activity.

The utility of this compound as a fluorescent probe is entirely dependent on the photophysical properties of its hydrolysis product, 1-naphthol. 1-Naphthol is an aromatic molecule that exhibits intrinsic fluorescence. When excited by light of a specific wavelength, its electrons are promoted to a higher energy state. As they return to their ground state, they emit light at a longer wavelength, which is detected as fluorescence.

In a typical biochemical assay, the reaction mixture containing the enzyme and this compound is irradiated with an excitation wavelength suitable for 1-naphthol (around 320-330 nm), and the emission is monitored at a longer wavelength (typically in the range of 450-470 nm). The intensity of the emitted light is directly proportional to the concentration of 1-naphthol, and therefore, to the extent of the enzymatic reaction. The large Stokes shift (the difference between the excitation and emission wavelengths) of 1-naphthol is advantageous as it minimizes interference from scattered excitation light, leading to a high signal-to-noise ratio.

It is important to note that the fluorescence of 1-naphthol can be influenced by environmental factors such as pH and the polarity of the solvent. Therefore, biochemical assays using this compound must be conducted under controlled buffer conditions to ensure accurate and reproducible results.

Table 1: Spectroscopic Properties of 1-Naphthol in Aqueous Solution

PropertyValue
Excitation Maximum~325 nm
Emission Maximum~464 nm
Quantum YieldVariable, dependent on pH and solvent
Molar Mass144.17 g/mol

Note: These values are approximate and can vary with experimental conditions.

A significant advantage of using fluorogenic substrates like this compound is the ability to monitor enzymatic reactions in real-time. Continuous monitoring provides detailed kinetic information that is often lost in endpoint assays. By recording the fluorescence intensity at regular intervals from the initiation of the reaction, a progress curve can be generated.

From this curve, the initial reaction velocity (V₀) can be accurately determined. By measuring V₀ at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be calculated using the Michaelis-Menten equation. This information is fundamental to characterizing the enzyme's catalytic efficiency and its affinity for the substrate.

Real-time monitoring is also invaluable for studying the effects of inhibitors on enzyme activity. By observing how the reaction progress curve changes in the presence of a potential inhibitor, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated. This is crucial for the development of therapeutic agents that target specific enzymes.

Research on Carbohydrate-Mediated Cellular Interactions

Carbohydrates on the cell surface are key players in a multitude of cellular recognition and interaction events, including cell-cell adhesion, immune responses, and host-pathogen interactions. While direct evidence for the use of this compound in studying these interactions is limited, its properties suggest potential applications in this area.

One hypothetical application is in the study of carbohydrate-binding proteins, or lectins, that specifically recognize alpha-glucosides. If a cell surface lectin binds to the glucose moiety of this compound, this interaction could potentially be detected. For instance, changes in the local environment of the naphthyl group upon binding could lead to alterations in its fluorescence properties, although this would require the intact molecule to have some level of fluorescence, which is generally not the case.

A more plausible application would be in competitive binding assays. Here, this compound could be used to compete with a fluorescently labeled ligand for binding to a specific lectin. A decrease in the fluorescence signal from the labeled ligand would indicate that this compound is binding to the lectin.

Furthermore, understanding the uptake and processing of such glycosides by cells is an area of active research. The fluorescent nature of the liberated 1-naphthol could potentially be used to track the cellular location of alpha-glucosidase activity. If this compound is taken up by cells, its hydrolysis in specific compartments (e.g., lysosomes) could be visualized using fluorescence microscopy.

Insights into Cell Signaling and Recognition Processes through Glycoside Probes

The use of synthetic glycoside probes like this compound offers a window into the intricate world of cell signaling and recognition, events that are fundamental to cellular communication and physiological responses. While direct studies utilizing this compound to elucidate specific signaling pathways are not extensively documented in publicly available research, the principles of its application are well-established in the field of glycobiology.

Glycoside probes are instrumental in identifying and characterizing the activity of glycosidases, which play a critical role in the modification of glycoproteins and glycolipids on the cell surface. These modifications are central to cell-cell recognition, adhesion, and signaling. For instance, alterations in glycosidase activity have been linked to various diseases, including cancer, where changes in cell surface glycans can impact metastasis and immune recognition.

The enzymatic hydrolysis of this compound by α-glucosidase results in the release of 1-naphthol, a fluorescent molecule wikipedia.org. This fluorescence can be quantitatively measured to determine the activity of the enzyme within a cellular environment. By monitoring changes in α-glucosidase activity in response to various stimuli, researchers can indirectly infer the involvement of this enzyme in specific signaling cascades. For example, an increase or decrease in enzyme activity following the application of a growth factor could suggest that α-glucosidase is a downstream target in that signaling pathway.

Table 1: Application Principles of Glycoside Probes in Cell Signaling Studies

Application PrincipleDescriptionExample with this compound
Enzyme Activity as a Reporter Changes in the activity of a specific glycosidase are used as an indicator of a cellular response to a stimulus.Measuring the fluorescence of 1-naphthol to quantify α-glucosidase activity in cells treated with a signaling molecule versus untreated cells.
Localization of Enzyme Activity The spatial distribution of glycosidase activity within a cell or tissue can be visualized.Using microscopy to detect the localized fluorescence of 1-naphthol, thereby identifying cellular compartments with high α-glucosidase activity.
Screening for Modulators Identifying compounds that inhibit or activate a specific glycosidase to probe its role in a signaling pathway.High-throughput screening of small molecules to find inhibitors of α-glucosidase, using the reduction in 1-naphthol fluorescence as a readout.

Studies of Cellular Uptake and Processing of Glycosides (Methodologies)

Understanding how cells internalize and process glycosides is crucial for designing targeted drug delivery systems and for comprehending the metabolic fate of various glycoconjugates. While specific methodologies for studying the cellular uptake of this compound are not detailed in available literature, general approaches for tracking small molecules can be applied.

The primary challenge in studying the uptake of a molecule like this compound is distinguishing the intact molecule from its hydrolysis products. The fluorescence of the liberated 1-naphthol can be exploited to monitor the enzymatic processing of the glycoside once it is inside the cell or interacts with cell-surface enzymes.

Methodologies to study the cellular uptake and processing can be broadly categorized as follows:

Live-Cell Imaging: This powerful technique allows for the real-time visualization of cellular processes. Cells can be incubated with this compound, and the subsequent increase in intracellular fluorescence due to the release of 1-naphthol can be monitored using fluorescence microscopy. This can provide spatial and temporal information about α-glucosidase activity.

Subcellular Fractionation: To determine the specific cellular compartments where the glycoside is processed, cells can be lysed and fractionated into their constituent organelles (e.g., lysosomes, mitochondria, cytoplasm). The α-glucosidase activity in each fraction can then be assayed using this compound, and the amount of 1-naphthol generated can be quantified.

Table 2: Methodologies for Studying Cellular Uptake and Processing of Glycosides

MethodologyPrincipleApplication to this compoundData Output
Fluorescence Microscopy Visualization of fluorescent signals within cells.Real-time imaging of 1-naphthol fluorescence to track the location and timing of α-glucosidase activity.Images and videos showing spatial and temporal distribution of fluorescence.
Flow Cytometry Quantification of fluorescence in a large population of single cells.Measuring the mean fluorescence intensity of cells after incubation with the substrate to determine overall uptake and processing.Histograms and statistical data on fluorescence intensity across a cell population.
Spectrofluorometry of Cell Lysates Measurement of total fluorescence in a solution of lysed cells.Quantifying the total amount of 1-naphthol produced by a cell population after a specific incubation time.A single fluorescence value representing the average enzyme activity in the cell population.

It is important to note that these methodologies primarily measure the consequence of cellular uptake and enzymatic processing (i.e., the generation of 1-naphthol), rather than the direct uptake of the intact this compound. To directly study the uptake of the glycoside itself, it would need to be labeled with a distinct reporter molecule, such as a radioactive isotope or a different fluorescent tag, which would allow for its independent tracking.

Advanced Methodologies for the Analysis of 1 Naphthyl Alpha D Glucopyranoside and Its Metabolites

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 1-Naphthyl alpha-D-glucopyranoside and its primary metabolite, 1-naphthol. lcms.cz Reversed-phase (RP) HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. This setup allows for the effective separation of the relatively polar glucoside from its less polar aglycone metabolite.

While a specific, standardized HPLC method for this compound is not extensively detailed in the literature, methods for closely related compounds provide a strong framework. For instance, a reverse-phase HPLC method has been successfully developed for the analysis of 1-Naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside. sielc.com This method can be adapted for this compound. The separation of the parent compound from its metabolites, such as 1-naphthol, is readily achievable due to significant differences in their polarity. nih.govnih.gov

A critical challenge in the analysis is the separation of the α- and β-anomers of the glucoside, which are diastereomers. Standard reverse-phase columns may not resolve these isomers. sigmaaldrich.com For such separations, chiral HPLC is the required technique. nih.govphenomenex.com Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharides, can differentiate between the spatial arrangements of the anomers, enabling their distinct separation and quantitation. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Conditions for a Related Naphthyl Glycoside This table is based on a method for a structurally similar compound and serves as a starting point for method development. sielc.com

ParameterCondition
Column Newcrom R1 (Reverse-Phase)
Mobile Phase Acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier
Detection UV-Vis or Mass Spectrometry (MS)
Application Separation and quantitation of the glycoside and its impurities

Thin-Layer Chromatography (TLC) and Bioautography for Screening

Thin-Layer Chromatography (TLC) combined with bioautography is a powerful and efficient high-throughput screening method for identifying enzyme inhibitors. This technique is particularly useful for detecting α-glucosidase inhibitors in complex mixtures like plant extracts. The methodology leverages the enzymatic cleavage of this compound (or its isomer, 2-naphthyl-α-D-glucopyranoside) by α-glucosidase.

The process involves separating the test compounds on a TLC plate. After development, the plate is sprayed with the α-glucosidase enzyme solution, followed by a solution containing the substrate (e.g., 2-naphthyl-α-D-glucopyranoside) and a chromogenic reagent, typically Fast Blue B salt. In areas where the enzyme is active, it hydrolyzes the substrate to release naphthol. The liberated naphthol then immediately couples with Fast Blue B salt to produce a distinct purple-colored diazo dye, forming a colored background on the plate.

Conversely, in areas where an inhibitor is present, the enzymatic reaction is prevented. This lack of hydrolysis means no naphthol is released, and consequently, no colored dye is formed. These zones of inhibition appear as clear or white spots against the purple background, allowing for the rapid identification of potential inhibitors. This method is valued for its simplicity, speed, and minimal requirement for sophisticated equipment.

Table 2: Components of the TLC-Bioautography Assay for α-Glucosidase Inhibitors

ComponentRole
TLC Plate (e.g., Silica (B1680970) Gel) Stationary phase for chromatographic separation of the sample.
α-Glucosidase Enzyme Catalyst for the hydrolysis of the substrate.
2-Naphthyl-α-D-glucopyranoside Enzyme substrate; hydrolyzed to release 2-naphthol.
Fast Blue B Salt Chromogenic agent; reacts with liberated 2-naphthol to form a colored dye.
Inhibitor Compound Active substance that prevents the enzyme from hydrolyzing the substrate.

Spectrophotometric and Fluorometric Detection Strategies

The enzymatic hydrolysis of this compound yields 1-naphthol, a product that can be readily detected and quantified using spectrophotometric and fluorometric methods. These detection strategies form the basis of many enzyme activity assays.

Spectrophotometric Detection: This common strategy relies on a color-forming reaction. As described in the TLC-bioautography section, the 1-naphthol produced from the enzymatic reaction can be coupled with a diazonium salt, such as Fast Blue B, to form a colored azo dye. The intensity of the resulting color, which is directly proportional to the amount of 1-naphthol produced, can be measured using a spectrophotometer at a specific wavelength. This allows for the quantitative determination of enzyme activity or the potency of inhibitors. Spectrophotometric analysis has been successfully applied to quantify mixtures of α- and β-naphthol. springernature.com

Fluorometric Detection: An alternative and often more sensitive approach is fluorometry. Naphthols, including 1-naphthol, are intrinsically fluorescent molecules. Upon enzymatic cleavage of the non-fluorescent this compound, the fluorescent 1-naphthol is released. The increase in fluorescence intensity over time can be monitored with a fluorometer. This rate of increase is proportional to the rate of the enzymatic reaction. This method offers high sensitivity, making it suitable for detecting low levels of enzyme activity.

Isotope Tracer Techniques in Metabolic Pathway Studies

Isotope tracer techniques are indispensable tools for elucidating the metabolic fate of compounds in biological systems. By replacing one or more atoms in a molecule with its isotope (e.g., ¹⁴C for ¹²C), researchers can track the compound and its metabolites through complex biochemical pathways.

A study on the metabolism of 1-naphthyl-beta-D-glucoside in mice provides a clear example of this methodology. In this research, 1-naphthol labeled with carbon-14 (1-[¹⁴C]naphthol) was used to synthesize radiolabeled 1-naphthyl-beta-D-glucoside. sielc.com Male mice were administered this labeled compound, and its subsequent metabolism and excretion were monitored.

The findings revealed that the glucoside was eliminated more slowly than 1-naphthol or its glucuronide conjugate. sielc.com Analysis of urine and feces showed that a portion of the administered 1-naphthyl glucoside was excreted unchanged. sielc.com However, a significant fraction was metabolized; the glycosidic bond was cleaved, and the released 1-naphthol was then reconjugated to form 1-naphthyl sulfate and 1-naphthyl glucuronide before excretion. sielc.com This study demonstrates the power of isotope tracing to definitively identify metabolic pathways, showing that the glucoside can be both excreted directly and hydrolyzed for subsequent phase II metabolism. sielc.com

Table 3: Summary of Metabolic Fate of Radiolabeled 1-Naphthyl-beta-D-glucoside in Mice sielc.com

ParameterObservation
Administered Compound 1-Naphthyl-beta-D-glucoside (synthesized from 1-[¹⁴C]naphthol)
Total Excretion (72 hr) 81% of the administered dose
Metabolic Pathways 1. Direct excretion of the parent compound (1-naphthyl glucoside) 2. Cleavage of the glycosidic bond followed by reconjugation
Identified Metabolites 1-Naphthyl sulfate, 1-Naphthyl glucuronide

Future Perspectives and Unexplored Research Directions

Design of Next-Generation Glycoside Probes with Enhanced Specificity or Signal Properties

The core structure of 1-Naphthyl alpha-D-glucopyranoside, comprising a specific glucose recognition motif and a fluorescent naphthyl aglycon, makes it an excellent scaffold for developing sophisticated new research tools. nih.govtechnion.ac.il Future research will likely focus on creating next-generation probes with tailored functionalities.

One promising direction is the development of activity-based probes (ABPs). These probes are designed to covalently modify the active site of a target enzyme, providing a direct and permanent label of enzyme activity. nih.gov By modifying the glucopyranoside ring to include a reactive "warhead" group, such as an epoxide or fluorosugar mimic, researchers can convert this compound from a simple substrate into an irreversible inhibitor that specifically labels active α-glucosidases. nih.govresearchgate.netwhiterose.ac.uk The intrinsic fluorescence of the naphthyl group would then serve as the reporter tag, allowing for sensitive detection of active enzyme molecules in complex biological samples like cell lysates or even in living cells. nih.gov

Further enhancements could involve modifying the naphthyl ring itself. Strategic additions of functional groups could shift the fluorescence emission wavelength to reduce background interference from biological samples or to enable multiplexed imaging with other fluorescent probes. Another avenue is the incorporation of clickable handles, such as alkynes or azides, onto the glucose or naphthyl moiety. This would allow for bio-orthogonal ligation to a variety of reporter tags post-labeling, offering greater flexibility for different detection methods, including fluorescence microscopy, flow cytometry, or affinity purification for subsequent proteomic analysis. technion.ac.il

Table 1: Potential Modifications for Next-Generation Probes Based on this compound

Modification StrategyTarget ComponentDesired OutcomePotential Application
Addition of a Warhead (e.g., epoxide, vinyl sulfone)Glucopyranoside RingIrreversible binding to the enzyme's active siteActivity-Based Protein Profiling (ABPP)
Alteration of Functional GroupsNaphthyl RingShifted fluorescence wavelength, enhanced quantum yieldReduced background in cellular imaging, multiplexing
Incorporation of a "Click" Handle (e.g., alkyne, azide)Glucopyranoside or Naphthyl RingBio-orthogonal ligation to various reporter tagsMulti-modal detection (fluorescence, biotin-streptavidin)
Attachment of Targeting LigandsGlucopyranoside RingDelivery to specific subcellular compartments (e.g., lysosomes)In-situ analysis of organelle-specific enzyme activity

Integration with Omics Technologies in Glycomics Research

Glycomics, the comprehensive study of the full complement of sugars in an organism, heavily relies on advanced analytical techniques, with mass spectrometry (MS) being a central tool. nih.govfrontiersin.org While this compound is a single substrate, its future utility can be greatly expanded by its integration into mass spectrometry-based glycomic and proteomic workflows.

In a typical glycomics experiment, glycans are released from glycoproteins and analyzed by MS to determine their structure and abundance. researchgate.net An activity-based probe derived from this compound could be used to selectively tag and enrich for active α-glucosidases from a complex protein mixture. After enzymatic digestion of the tagged proteins, the resulting peptides covalently linked to the probe can be identified by tandem mass spectrometry (MS/MS). This "activity-based glycoproteomics" approach would not only identify which α-glucosidases are present but, more importantly, which are functionally active under specific physiological or pathological conditions.

Furthermore, the unique mass of the naphthyl tag could serve as a reporter in quantitative MS-based proteomics. By using isotopically labeled versions of the this compound probe, researchers could perform differential profiling of α-glucosidase activity across different samples (e.g., healthy vs. diseased tissue), providing valuable insights into the functional state of the glycome. This moves beyond a static snapshot of glycan structures to a dynamic view of the enzymes that remodel them.

Exploration in Diverse Biological Systems and Organisms for Enzymatic Characterization

The search for novel enzymes with unique properties, such as thermostability or altered substrate specificity, is a continuous effort in biotechnology and drug discovery. The chromogenic and fluorogenic nature of this compound makes it an ideal tool for bioprospecting—screening for new α-glucosidase activities in diverse and often extreme environments. frontiersin.org

Metagenomic libraries from uncultured microorganisms found in environments like hot springs, deep-sea vents, or highly saline waters could be screened for α-glucosidase activity using this substrate. frontiersin.org The release of 1-naphthol, detectable by its fluorescence, provides a sensitive and straightforward readout for identifying positive clones expressing a functional enzyme. nih.govgbiosciences.com This approach allows for the discovery of enzymes without the need to culture the source organism.

Similarly, this substrate can be used to characterize the enzymatic profiles of newly discovered organisms, from bacteria and fungi to plants and insects. By applying this compound to tissue extracts or culture supernatants, researchers can rapidly assess the presence and substrate preference of α-glucosidases, contributing to our understanding of carbohydrate metabolism across the tree of life. Fungi, for instance, are a rich source of metabolites and enzymes, and this substrate could be used to screen fungal species for unique α-glucosidases with potential industrial applications. nih.gov

Advancements in High-Throughput Screening Platforms for Glycosidase Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their effect on a biological target. springernature.comnih.gov this compound and its isomers are well-suited for the development of robust HTS assays to identify inhibitors or activators of α-glucosidases, which are targets for diseases like diabetes and viral infections. researchgate.net

The enzymatic cleavage of this compound to release 1-naphthol can be monitored continuously in microplate format using a fluorescence plate reader. gbiosciences.comsemanticscholar.org This provides a simple, sensitive, and cost-effective "mix-and-read" assay. In a screening campaign, the enzyme and substrate would be incubated with a library of chemical compounds. A decrease in the fluorescent signal would indicate potential inhibition of the enzyme, flagging a "hit" for further investigation. The excellent signal-to-background ratio achievable with fluorescent assays is a significant advantage over colorimetric assays, especially in miniaturized 384-well or 1536-well formats. researchgate.net

Future advancements will likely involve the use of this substrate in more sophisticated screening platforms. For example, it could be used in high-content screening (HCS), where changes in α-glucosidase activity are monitored within intact cells using automated microscopy. This provides a more physiologically relevant context, allowing researchers to simultaneously assess a compound's potency and its effects on cell health. Furthermore, novel assay formats, such as those based on microfluidics or droplet-based screening, could leverage the favorable kinetics and detection properties of naphthyl-based substrates to achieve even higher throughput and lower reagent consumption. nih.gov

Table 2: Comparison of Substrates for High-Throughput Screening of α-Glucosidase Activity

SubstrateDetection MethodSignal TypeAdvantagesDisadvantages
p-Nitrophenyl α-D-glucopyranoside (pNPG)AbsorbanceColorimetricInexpensive, simple readoutLower sensitivity, potential for color interference from library compounds
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG)FluorescenceFluorogenicHigh sensitivity, good for low enzyme concentrationspH-dependent fluorescence, potential for quenching by library compounds
Resorufin α-D-glucopyranosideFluorescenceFluorogenicRed-shifted fluorescence minimizes backgroundCan be less stable than other fluorophores
1-Naphthyl α-D-glucopyranoside Fluorescence / AbsorbanceFluorogenic / ColorimetricHigh quantum yield of naphthol, can be used in dual modesFluorescence can be environmentally sensitive

Q & A

Q. How is 1-Naphthyl alpha-D-glucopyranoside synthesized and characterized in laboratory settings?

The compound is synthesized via a glycosylation reaction between naphthol and glucose under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (~100°C). Characterization employs spectroscopic techniques: IR spectroscopy identifies functional groups (e.g., hydroxyl, glycosidic bonds), NMR resolves the stereochemical structure, and mass spectrometry confirms molecular weight .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

HPLC is preferred for high-resolution separation, while GC is suitable for volatile derivatives. Electrophoresis may be used for charged analogs. Note that interference from matrix components in biological samples requires rigorous sample pre-treatment (e.g., solid-phase extraction) .

Q. What spectroscopic techniques confirm glycosidic bond formation in this compound?

¹H-NMR and ¹³C-NMR are critical for mapping the glycosidic linkage and anomeric configuration. IR spectroscopy verifies the absence/presence of hydroxyl and ether (C-O-C) bonds characteristic of glycosides .

Q. What are the primary biological properties of this compound identified in current research?

It exhibits alpha-glucosidase inhibition (relevant to diabetes management) and antibacterial activity by disrupting bacterial DNA synthesis. Anti-emetic effects via gastrointestinal modulation are also reported .

Advanced Research Questions

Q. How does the conformational structure of this compound influence its reactivity in hydrolysis reactions?

The (1)C(4) chair conformation enhances hydrolysis rates due to axial hydroxyl groups reducing electron-withdrawing effects, accelerating glycosidic bond cleavage. This contrasts with beta-anomers or galactopyranosides in less reactive conformations .

Q. What strategies can mitigate solubility limitations of this compound in organic solvents during experimental design?

Use co-solvents (e.g., DMSO-water mixtures), surfactant-based systems (e.g., 2-ethylhexyl glucoside analogs), or chemical derivatization (e.g., acetylation) to enhance solubility without compromising activity .

Q. How does this compound act as an enzyme inhibitor, and what are the implications for diabetes research?

It competitively inhibits alpha-glucosidase , slowing carbohydrate digestion and reducing postprandial glucose spikes. Structural analogs with modified naphthyl groups show varying potency, guiding drug design for type 2 diabetes .

Q. When comparing alpha and beta anomers of naphthyl glucopyranosides, how do their biological activities differ?

The alpha-anomer selectively inhibits alpha-glucosidase, while the beta-anomer induces beta-glucosidase activity. This dichotomy is critical for targeting specific enzymatic pathways in metabolic disorders .

Q. How can researchers resolve data discrepancies in reported inhibition potency of this compound across studies?

Standardize enzyme sources (e.g., recombinant vs. tissue-extracted), validate purity via HPLC (>95%), and control assay conditions (pH, temperature). Cross-validate with orthogonal methods like isothermal titration calorimetry (ITC) .

Q. What role does this compound play in synthetic biology applications?

Its glycosidic bond serves as a chemical handle for conjugating bioactive molecules (e.g., fluorophores, drugs). This enables modular synthesis of glycoconjugates for targeted delivery or imaging .

Methodological Notes

  • Enzyme Assay Optimization : Use this compound as a chromogenic substrate in alpha-glucosidase assays . Hydrolysis releases 1-naphthol, detectable spectrophotometrically at 300-400 nm .
  • Data Contradiction Analysis : Compare kinetic parameters (Km, Vmax) across studies to identify outliers. Use molecular docking simulations to rationalize potency variations based on enzyme active-site interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.